Benzyl (S)-(+)-Glycidyl Ether

Beschreibung

Significance of Chiral Epoxides in Asymmetric Synthesis and Pharmaceutical Development

Chiral molecules, which are non-superimposable mirror images of each other known as enantiomers, are of paramount importance in numerous scientific fields, especially in pharmaceutical and agrochemical industries. hilarispublisher.com Often, only one enantiomer of a drug molecule exhibits the desired therapeutic effect, while the other may be inactive or even cause harmful side effects. catalysis.blogrsc.org This reality underscores the critical need for synthetic methods that can produce a single, desired enantiomer with high purity, a process known as asymmetric synthesis. hilarispublisher.comuwindsor.ca

Within the toolkit of asymmetric synthesis, chiral epoxides have emerged as exceptionally valuable intermediates. magtech.com.cnresearchgate.net Epoxides are three-membered cyclic ethers, and their strained ring structure makes them highly reactive towards a wide variety of nucleophiles. magtech.com.cnresearchgate.net This reactivity allows for stereospecific ring-opening reactions, enabling the introduction of two adjacent functional groups with controlled stereochemistry. encyclopedia.pub The ability to convert prochiral olefins into chiral epoxides, which can then be transformed into a diverse array of other chiral compounds, makes them powerful building blocks in the construction of complex molecules. magtech.com.cn

The development of catalytic asymmetric epoxidation methods, such as the Sharpless-Katsuki and Jacobsen-Katsuki epoxidations, has been instrumental in making chiral epoxides readily accessible. catalysis.blogencyclopedia.pub These methods use chiral catalysts to control the stereochemical outcome of the reaction, producing epoxides with high enantiomeric purity. hilarispublisher.comcatalysis.blog The resulting enantiopure epoxides are key starting materials for the synthesis of a wide range of biologically active compounds, including beta-blockers, anti-cancer agents, and antiviral drugs. researchgate.netmdpi.com For instance, the synthesis of drugs like the antihypertensive diltiazem (B1670644) and the HIV protease inhibitor atazanavir (B138) relies on chiral epoxide intermediates. mdpi.com

Overview of Benzyl (B1604629) (S)-(+)-Glycidyl Ether as a Key Chiral Building Block

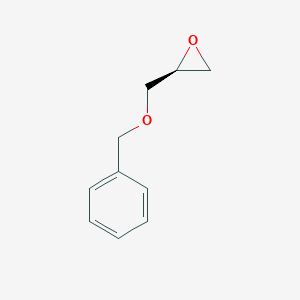

Benzyl (S)-(+)-Glycidyl Ether is a specific chiral epoxide that has gained recognition as a versatile and important building block in organic synthesis. chemimpex.com Its structure features a reactive epoxide ring, a chiral center with a defined (S)-configuration, and a benzyl ether group. This combination of features makes it a valuable synthon for introducing a specific three-carbon chiral unit into a target molecule. scbt.comacs.org

The utility of this compound stems from its ability to undergo regioselective and stereospecific ring-opening reactions. chemimpex.com Nucleophiles can attack either of the two carbons of the epoxide ring, and the choice of reagents and reaction conditions can direct the attack to the desired position, leading to the formation of a variety of functionalized chiral intermediates. The benzyl group serves as a stable protecting group for the hydroxyl function that is revealed upon ring-opening, and it can be easily removed at a later stage of the synthesis.

In pharmaceutical development, this compound is an important intermediate in the synthesis of various optically active compounds. chemimpex.com Its chirality is crucial for creating drugs with enhanced efficacy and reduced side effects. chemimpex.com For example, it has been utilized in the asymmetric synthesis of (+)-gigantecin and the scaled-up synthesis of tezacaftor, a drug for treating cystic fibrosis. chemicalbook.comnih.gov Beyond pharmaceuticals, it is also employed in polymer chemistry to create specialty polymers and resins with improved mechanical and thermal properties. chemimpex.com

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 16495-13-9 |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Density | 1.072 g/mL at 20 °C |

Source: scbt.comchemicalbook.com

Historical Context and Evolution of Research on Glycidyl (B131873) Ethers with Chiral Centers

The synthesis of glycidyl ethers, in general, has been known for a considerable time, often involving the reaction of an alcohol or phenol (B47542) with epichlorohydrin (B41342) in the presence of a base. ut.ac.irjocpr.comgoogle.com These early methods typically produced racemic mixtures, meaning they contained equal amounts of both the (R) and (S) enantiomers. jocpr.com For many years, the separation of these enantiomers, a process known as resolution, was a significant challenge. ut.ac.ir

The growing understanding of the importance of chirality in drug action drove the development of methods to obtain enantiomerically pure glycidyl ethers. ut.ac.irjocpr.com Initial strategies focused on the resolution of racemic intermediates. One common approach was the enzymatic resolution, where enzymes like lipases or epoxide hydrolases selectively react with one enantiomer in the racemic mixture, allowing the other to be separated. researchgate.net For example, the resolution of racemic α-naphthyl glycidyl ether using an epoxide hydrolase is a key step in one synthetic route to the beta-blocker (S)-propranolol. researchgate.net

A major breakthrough in the field was the advent of asymmetric synthesis, which aimed to create the desired chiral center directly rather than separating a mixture. The development of catalytic asymmetric epoxidation reactions was a pivotal moment. hilarispublisher.com These methods allowed for the direct synthesis of chiral epoxides, including chiral glycidyl ethers, from prochiral precursors with high enantioselectivity. catalysis.blog Another important strategy that emerged was the use of a "chiral pool," which involves starting a synthesis with a readily available and inexpensive chiral molecule. rsc.org For instance, chiral glycidol (B123203) or epichlorohydrin can be used to synthesize a variety of chiral glycidyl ethers. researchgate.net These advancements have made chiral glycidyl ethers like this compound much more accessible, solidifying their role as indispensable tools in modern chemical synthesis. mpob.gov.my

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-(phenylmethoxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-4-9(5-3-1)6-11-7-10-8-12-10/h1-5,10H,6-8H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNYBOILAKBSWFG-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)COCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20167826 | |

| Record name | Oxirane, ((phenylmethoxy)methyl)-, (S)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16495-13-9 | |

| Record name | (+)-Benzyl glycidyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16495-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-O-Benzylglycidol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016495139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, ((phenylmethoxy)methyl)-, (S)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Enantioselective Preparation of Benzyl S + Glycidyl Ether

Chemo-Catalytic Synthetic Routes

Chemo-catalytic methods for the synthesis of Benzyl (B1604629) (S)-(+)-Glycidyl Ether primarily involve the construction of the glycidyl (B131873) ether moiety through nucleophilic substitution reactions or the enantioselective epoxidation of an olefin precursor.

Nucleophilic Substitution Reactions with Epichlorohydrin (B41342) Precursors

A prevalent method for synthesizing glycidyl ethers is the reaction of an alcohol with epichlorohydrin. This process typically involves the initial formation of a chlorohydrin intermediate, followed by a base-induced intramolecular cyclization to form the epoxide ring.

The general two-step process begins with the ring-opening of epichlorohydrin by benzyl alcohol, often catalyzed by a Lewis acid, to form a chlorohydrin ether. This intermediate is then treated with a base to facilitate dehydrochlorination and subsequent ring closure to yield benzyl glycidyl ether guidechem.com.

Phase-transfer catalysis (PTC) is a powerful technique for conducting reactions between reactants in immiscible phases. In the synthesis of glycidyl ethers, PTC facilitates the transfer of the alkoxide ion from the aqueous phase to the organic phase, where it reacts with epichlorohydrin researchgate.net. This method can improve reaction rates and yields by enabling the reaction to proceed under milder conditions.

Common phase-transfer catalysts for this synthesis include quaternary ammonium (B1175870) salts such as tetrabutylammonium (B224687) bromide (TBAB) and tetrabutylammonium hydrogen sulfate (B86663) researchgate.netchemicalbook.com. The use of chiral phase-transfer catalysts, often derived from cinchona alkaloids, allows for the asymmetric synthesis of glycidyl ethers, providing a direct route to enantiomerically enriched products rsc.orgsigmaaldrich.comaustinpublishinggroup.com. These catalysts create a chiral environment around the reacting species, influencing the stereochemical outcome of the reaction. For instance, various generations of cinchona alkaloid-derived catalysts have been developed and successfully applied in asymmetric alkylation reactions austinpublishinggroup.com.

Table 1: Chiral Phase-Transfer Catalysts in Asymmetric Synthesis This table is representative of the application of chiral PTCs in asymmetric synthesis, illustrating the potential for synthesizing chiral ethers, though specific data for Benzyl (S)-(+)-Glycidyl Ether is not detailed in the search results.

| Catalyst Type | Chiral Source | Typical Application | Achieved Enantiomeric Excess (ee) |

|---|---|---|---|

| First Generation | Cinchona Alkaloids | Asymmetric alkylation of glycine (B1666218) imines | 60-66% |

| Second Generation | O-Allyl N-Benzyl Cinchona Alkaloids | Asymmetric alkylation of glycine imines | up to 81% |

| Third Generation | N-Anthracenylmethyl Cinchona Alkaloids | Asymmetric alkylation of glycine imines | up to 94% |

| Dimeric Cinchona Alkaloids | Linked Cinchona Alkaloids | Asymmetric alkylation of glycine imines | 97-99% |

The choice of base is critical in the synthesis of glycidyl ethers from epichlorohydrin. The base serves two primary functions: deprotonation of the alcohol to form the more nucleophilic alkoxide and promotion of the intramolecular cyclization of the chlorohydrin intermediate via dehydrochlorination guidechem.com.

Alkali metal hydroxides, such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH), are commonly employed mdpi.com. These strong bases are effective in both deprotonation and the subsequent ring-closing step. Comparative studies have shown that both NaOH and KOH can provide high yields of glycidyl ethers, with the choice often depending on specific reaction conditions and substrate nih.gov. The physical form of the base, such as using solid pellets versus aqueous solutions, can also influence the reaction efficiency.

Organic bases can also be utilized, though they are less common in industrial-scale synthesis of simple glycidyl ethers. The selection of the base can impact the reaction by influencing the equilibrium of the deprotonation step and the rate of the cyclization.

Alkylation of (S)-Glycidol with Benzyl Halides

An alternative chemo-catalytic approach to this compound involves the alkylation of a pre-existing chiral epoxide, namely (S)-Glycidol, with a benzyl halide, such as benzyl bromide or benzyl chloride. This method, a variation of the Williamson ether synthesis, has the advantage of starting with a molecule that already possesses the desired stereochemistry at the epoxide.

The reaction typically proceeds by deprotonating the hydroxyl group of (S)-Glycidol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophile then displaces the halide from the benzyl halide in an SN2 reaction to form the target ether nih.govgoogle.com. The use of aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is common for this type of reaction google.com. The success of this method relies on the efficient and clean alkylation without side reactions, such as the base reacting with the benzyl halide.

Catalytic Asymmetric Epoxidation Approaches

Catalytic asymmetric epoxidation of prochiral allylic alcohols is a cornerstone of modern organic synthesis for accessing enantiomerically pure epoxides. The Sharpless-Katsuki asymmetric epoxidation is a highly reliable and enantioselective method for this transformation nih.govorganicreactions.orgwikipedia.orgorganic-chemistry.orgdalalinstitute.com.

This method could theoretically be applied to the synthesis of this compound by the epoxidation of allyl benzyl ether. However, the classic Sharpless epoxidation requires an allylic alcohol. Therefore, a more direct route would involve the asymmetric epoxidation of allyl alcohol itself to produce glycidol (B123203), which can then be benzylated. The Sharpless epoxidation of allyl alcohol can produce chiral glycidol with high enantiomeric excess (up to 95% ee) libretexts.org. The resulting (S)-glycidol can then be alkylated with a benzyl halide as described in section 2.1.2.

The Sharpless epoxidation utilizes a catalyst system composed of titanium tetra(isopropoxide) (Ti(OiPr)4), a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant dalalinstitute.comlibretexts.orgresearchgate.net. The choice of the tartrate enantiomer dictates the stereochemistry of the resulting epoxide. For the synthesis of (S)-glycidol from allyl alcohol, (+)-diethyl tartrate would be used.

Table 2: Representative Results of Sharpless Asymmetric Epoxidation of Allylic Alcohols This table illustrates the high enantioselectivity of the Sharpless epoxidation for various allylic alcohols, which is the basis for producing chiral precursors to this compound.

| Allylic Alcohol Substrate | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee) (%) |

|---|---|---|---|

| (E)-2-Hexen-1-ol | L-(+)-DET | 85 | 94 |

| Geraniol | L-(+)-DET | - | 95 |

| Allyl alcohol | (+)-DET | - | 95 |

| 3-(Trimethylsilyl)prop-2-en-1-ol | (+)-DET | - | 90 |

Biocatalytic Resolution Techniques for Enantiopure Benzyl Glycidyl Ether

Biocatalytic kinetic resolution is an effective method for obtaining enantiopure epoxides from a racemic mixture. This technique utilizes enzymes, particularly epoxide hydrolases (EHs), which exhibit high enantioselectivity in the hydrolysis of one enantiomer of the epoxide, leaving the other enantiomer unreacted and thus enantiomerically enriched mdpi.comnih.govnih.gov.

Various microorganisms have been identified as sources of epoxide hydrolases capable of resolving racemic benzyl glycidyl ether. For example, a variant of the epoxide hydrolase from the marine microorganism Agromyces mediolanus has been shown to preferentially hydrolyze (R)-benzyl glycidyl ether, resulting in the production of (S)-benzyl glycidyl ether with an enantiomeric excess greater than 99% mdpi.comnih.gov. Similarly, whole cells of Talaromyces flavus containing a constitutive epoxide hydrolase have been used to resolve racemic benzyl glycidyl ether to afford the (R)-enantiomer with a high enantiomeric excess of 96% nih.gov. The choice of microorganism and the optimization of reaction conditions are crucial for achieving high enantioselectivity and yield of the desired enantiomer.

Table 3: Biocatalytic Resolution of Racemic Benzyl Glycidyl Ether This table summarizes the findings from various studies on the biocatalytic resolution of racemic benzyl glycidyl ether using different microorganisms and their epoxide hydrolases.

| Biocatalyst (Microorganism) | Enzyme | Enantiomer Preferentially Hydrolyzed | Unreacted Enantiomer Obtained | Enantiomeric Excess (ee) of Unreacted Epoxide (%) |

|---|---|---|---|---|

| Agromyces mediolanus (variant vEH-Am) | Epoxide Hydrolase | (R)-Benzyl Glycidyl Ether | (S)-Benzyl Glycidyl Ether | >99 |

| Talaromyces flavus | Epoxide Hydrolase | (S)-Benzyl Glycidyl Ether | (R)-Benzyl Glycidyl Ether | 96 |

| Bacillus alcalophilus | Epoxide Hydrolase | (R)-3-benzyloxypropane-1,2-diol is formed | (S)-Benzyl Glycidyl Ether | 30 |

Enzymatic Kinetic Resolution using Epoxide Hydrolases (EH)

Enzymatic kinetic resolution is a widely employed strategy that utilizes the enantioselective nature of enzymes to resolve a racemic mixture. Epoxide hydrolases (EHs, EC 3.3.2.3) are particularly effective, as they catalyze the asymmetric hydrolysis of a racemic epoxide, allowing for the separation of the unreacted, enantiopure epoxide from the resulting diol. nih.gov

Epoxide hydrolases with activity towards benzyl glycidyl ether have been identified and characterized from a diverse range of microbial sources, including bacteria, fungi, and yeasts. nih.gov

Agromyces mediolanus : A variant of the epoxide hydrolase (vEH-Am) from this marine microorganism has been synthesized and expressed in Escherichia coli. The recombinant vEH-Am presents as a 43 kDa protein and demonstrates high stability, making it a promising candidate for biocatalytic applications. nih.govnih.gov

Talaromyces flavus : This fungal strain contains a constitutive epoxide hydrolase that has been successfully used for the kinetic resolution of racemic benzyl glycidyl ether. nih.gov

Yarrowia lipolytica : An epoxide hydrolase (Ylehd) from the tropical marine yeast Yarrowia lipolytica NCIM 3589 has been cloned and expressed. This 43 kDa protein was identified as a bifunctional enzyme, exhibiting epoxide hydrolase activity at pH 8.0. nih.gov

The enantioselectivity of an enzyme in a kinetic resolution is quantified by the enantiomeric ratio or E-value. Different microbial epoxide hydrolases exhibit distinct preferences for the enantiomers of benzyl glycidyl ether (BGE).

A variant of epoxide hydrolase from Agromyces mediolanus (vEH-Am) shows a strong preference for the (R)-enantiomer of benzyl glycidyl ether. nih.govnih.gov It preferentially hydrolyzes (R)-BGE, leaving behind the desired (S)-Benzyl Glycidyl Ether with an enantiomeric excess (ee) of over 99% and a yield of 34%, which is reportedly the highest yield among known epoxide hydrolases for this substrate. nih.gov

In contrast, epoxide hydrolases from other sources display the opposite enantiopreference. The EH from Talaromyces flavus resolves racemic BGE to produce (R)-benzyl glycidyl ether with 96% ee and an E-value of 13. nih.gov Similarly, the EH from Yarrowia lipolytica (Ylehd) selectively converts the (S)-enantiomer of benzyl glycidyl ether into its corresponding diol, resulting in the recovery of (R)-BGE with 95% ee. researchgate.netnih.gov The EH from Bacillus alcalophilus has also been used to produce (S)-benzyl glycidyl ether, but with a lower ee value of only 30%. nih.govnih.gov

| Enzyme Source | Preferred Enantiomer Hydrolyzed | Resulting Enantiopure Epoxide | Enantiomeric Excess (ee) of Epoxide | E-Value | Reference |

|---|---|---|---|---|---|

| Agromyces mediolanus (vEH-Am) | (R)-BGE | (S)-BGE | >99% | High (not specified) | nih.govnih.gov |

| Talaromyces flavus | (S)-BGE | (R)-BGE | 96% | 13 | nih.govnih.gov |

| Yarrowia lipolytica (Ylehd) | (S)-BGE | (R)-BGE | 95% | 10.4 | nih.govresearchgate.netnih.gov |

| Bacillus alcalophilus | (R)-BGE | (S)-BGE | 30% | Low (not specified) | nih.govnih.gov |

The catalytic mechanism of epoxide hydrolases involves a two-step process that dictates the stereochemical outcome of the hydrolysis. slu.se The reaction proceeds via a nucleophilic attack by an aspartate residue in the enzyme's active site on one of the carbon atoms of the epoxide ring. This attack results in the formation of a covalent alkyl-enzyme intermediate. Subsequently, a water molecule, activated by a charge-relay system typically involving a histidine and another acidic residue (aspartate or glutamate), hydrolyzes this intermediate. This mechanism leads to a trans-opening of the oxirane ring, causing a stereochemical inversion at the carbon atom that was attacked by the nucleophilic aspartate. slu.se

Whole-Cell Biotransformation for this compound Production

Whole-cell biotransformation offers an alternative to using isolated enzymes, often providing greater stability and eliminating the need for costly enzyme purification.

Whole cells of Bacillus alcalophilus have been successfully utilized for the kinetic resolution of racemic benzyl glycidyl ether. nih.govscientificlabs.co.uk This approach leverages the natural enzymatic machinery of the microorganism to perform the desired enantioselective hydrolysis.

The efficiency and enantioselectivity of whole-cell biotransformations are highly dependent on various reaction parameters. For the resolution of benzyl glycidyl ether using Bacillus alcalophilus, several factors have been optimized to improve the process.

Research has shown that the timing of substrate addition is crucial, with the best transformation efficiency achieved when the epoxide is added to the bacterial culture during the stationary phase of growth. chemicalbook.com The composition of the growth medium has also been refined. Optimal conditions involve incubating the Bacillus alcalophilus cells in a mineral-supplemented medium containing specific carbon and nitrogen sources at a controlled pH and temperature. nih.gov Under these optimized conditions, the biotransformation yields (S)-benzyl glycidyl ether with a 30% enantiomeric excess and (R)-3-benzyloxypropane-1,2-diol with a 40% ee. nih.govscientificlabs.co.uk

| Parameter | Optimized Value | Reference |

|---|---|---|

| Bacterial Age | Stationary Phase | chemicalbook.com |

| Carbon Source | 1% (w/v) Sucrose | nih.gov |

| Nitrogen Source | 1.2% (w/v) Tryptone | nih.gov |

| pH | 6.5 | nih.gov |

| Temperature | 30 °C | nih.gov |

| Reaction Time | 24 hours | nih.gov |

Industrial-Scale Production Considerations for Chiral Glycidyl Ethers

The industrial-scale synthesis of chiral glycidyl ethers, including this compound, necessitates methodologies that are not only efficient and high-yielding but also scalable and cost-effective. While various synthetic routes are available, a significant focus in modern chemical manufacturing is the transition from traditional batch processing to more advanced continuous flow systems. This shift is driven by the need for enhanced control over reaction parameters, improved safety, and greater consistency in product quality, which are critical for the production of high-purity chiral intermediates used in pharmaceuticals and fine chemicals. thieme-connect.denih.gov

Continuous Flow Reactor Systems for Enhanced Yield and Selectivity

Continuous flow reactor systems offer substantial advantages over conventional batch reactors for the synthesis of glycidyl ethers. nih.gov These systems allow for precise control over reaction conditions such as temperature, pressure, and residence time, leading to improved reaction selectivity and higher yields. thieme-connect.de The superior heat and mass transfer characteristics of flow reactors minimize the formation of byproducts and allow for the safe handling of highly reactive intermediates and exothermic reactions. uni-muenchen.de

Research into the synthesis of various glycidyl ethers has demonstrated the practical benefits of continuous flow technology. For instance, a scalable flow synthesis for a chlorohydrin precursor to a glycidyl ether was successfully developed using Butyltin trichloride (B1173362) (BuSnCl3) as an efficient and mild Lewis acid catalyst, which resulted in high selectivity. researchgate.netdntb.gov.ua This highlights the potential for catalyst optimization within a continuous system to improve process efficiency.

A notable example is the development of a novel continuous flow stirred multiphase reactor for the phase transfer catalysed (PTC) synthesis of Guaiacol (B22219) Glycidyl Ether. researchgate.netmdpi.com In this system, the reaction between guaiacol and epichlorohydrin was performed in a continuous mode, achieving a steady conversion rate and high selectivity for the desired product. psecommunity.org The study demonstrated that under optimized conditions at 40 °C, a 76% conversion of epichlorohydrin was achieved with an 85% selectivity of Guaiacol Glycidyl Ether. psecommunity.org This process allows for the continuous reuse of the catalyst phase, significantly improving the economic and environmental profile of the production. researchgate.netpsecommunity.org

The ability to integrate multiple reaction steps into a single, uninterrupted flow process—often referred to as telescoping—further enhances the efficiency of synthesizing complex molecules, reducing the need for intermediate isolation and purification steps. thieme-connect.de This approach is particularly valuable in the synthesis of chiral active pharmaceutical ingredients (APIs) and their intermediates, where purity and stereochemical integrity are paramount. nih.govresearchgate.net

The table below summarizes key findings from research on the continuous flow synthesis of glycidyl ethers, illustrating the enhanced performance metrics achievable with this technology.

| Product | Reactor Type | Catalyst / Reagents | Conversion (%) | Selectivity (%) | Key Findings |

| Guaiacol Glycidyl Ether | Continuous Flow Stirred Multiphase Reactor | Epichlorohydrin, Guaiacol, Phase Transfer Catalyst | 76 | 85 | Reaction could be run continuously with stable conversion and selectivity while reusing the catalyst phase. researchgate.netmdpi.compsecommunity.org |

| Chlorohydrin Ether (Glycidyl Ether Precursor) | Packed-bed Reactor / Flow Setup | Epichlorohydrin, 2-Ethylhexanol, BuSnCl3 | Not specified | High | BuSnCl3 proved to be an efficient mild Lewis acid catalyst, and the flow setup was successfully modified for scalability. researchgate.net |

Chemical Reactivity and Mechanistic Investigations of Benzyl S + Glycidyl Ether

Epoxide Ring-Opening Reactions

The fundamental reaction of Benzyl (B1604629) (S)-(+)-glycidyl ether involves the nucleophilic attack on one of the two carbon atoms of the epoxide ring. This attack alleviates the inherent angle and torsional strain of the ring, providing a strong thermodynamic driving force for the reaction. The process typically follows an S(_N)2 (bimolecular nucleophilic substitution) mechanism, where the nucleophile attacks a carbon atom and displaces the oxygen atom, which is subsequently protonated to yield a hydroxyl group.

The versatility of Benzyl (S)-(+)-glycidyl ether as a synthetic intermediate stems from its reactivity with a broad spectrum of nucleophiles, including those centered on oxygen, nitrogen, sulfur, and carbon atoms.

Under neutral or basic conditions, alcohols act as nucleophiles, attacking the terminal epoxide of this compound to form β-alkoxy alcohols. The reaction is highly regioselective, with the alkoxide nucleophile attacking the less sterically hindered terminal carbon (C3). Acid catalysis can also be employed to activate the epoxide ring through protonation of the oxygen atom, making it a better leaving group and enhancing the ring's susceptibility to nucleophilic attack, even by weaker nucleophiles like neutral alcohols organic-chemistry.orggoogle.com.

The hydrolysis of the epoxide, either through acid- or base-catalyzed pathways or via biocatalytic methods, leads to the formation of the corresponding vicinal diol, (R)-3-(benzyloxy)propane-1,2-diol. This reaction is a common transformation and highlights the susceptibility of the epoxide ring to cleavage by water nih.gov. Biocatalytic resolution using epoxide hydrolase (EH) enzymes is a particularly effective method for this transformation, often proceeding with high enantioselectivity nih.gov.

Table 1: Representative Ring-Opening Reactions with O-Nucleophiles This table is interactive. Click on the headers to sort the data.

| Nucleophile | Catalyst/Conditions | Major Product | Reference |

|---|---|---|---|

| Water (H₂O) | Epoxide Hydrolase | (R)-3-(Benzyloxy)propane-1,2-diol | nih.gov |

| Methanol (CH₃OH) | Lewis Acid (e.g., Er(OTf)₃) | (S)-1-(Benzyloxy)-3-methoxypropan-2-ol | organic-chemistry.org |

| Benzyl Alcohol | Acid or Base Catalyst | (S)-1-(Benzyloxy)-3-(benzyloxy)propan-2-ol | google.com |

Primary and secondary amines are potent nucleophiles that readily open the epoxide ring of this compound to yield β-amino alcohols organic-chemistry.org. These compounds are crucial intermediates in the synthesis of pharmaceuticals and chiral auxiliaries scielo.org.mx. The reaction is typically conducted under neat conditions or in a protic solvent and proceeds with high regioselectivity, with the amine attacking the terminal carbon atom rroij.comresearchgate.net. Various catalysts, including Lewis acids and solid-supported acids, can be used to promote the reaction, particularly with less reactive amines such as anilines rroij.comresearchgate.net.

Similarly, thiols (mercaptans) react efficiently with this compound to produce β-hydroxy sulfides. Thiolate anions, generated by treating a thiol with a base, are excellent nucleophiles and attack the least substituted carbon of the epoxide ring nih.govbeilstein-journals.org. A wide range of catalysts, from simple bases to Lewis acids like gallium triflate, can facilitate this transformation under mild conditions nih.gov.

Table 2: Ring-Opening Reactions with N- and S-Nucleophiles This table is interactive. Click on the headers to sort the data.

| Nucleophile | Catalyst/Conditions | Major Product | Reference |

|---|---|---|---|

| Aniline | Lewis Acid (e.g., Zn(ClO₄)₂) | (S)-1-Anilino-3-(benzyloxy)propan-2-ol | organic-chemistry.org |

| Benzylamine | Solvent-free, rt | (S)-1-(Benzylamino)-3-(benzyloxy)propan-2-ol | ilsbbs.com |

| Thiophenol | Base (e.g., K₂CO₃) | (S)-1-(Benzyloxy)-3-(phenylthio)propan-2-ol | nih.gov |

| Benzyl Mercaptan | N-Bromosuccinimide (NBS) | (S)-1-(Benzylthio)-3-(benzyloxy)propan-2-ol | beilstein-journals.org |

Carbon-based nucleophiles, such as organolithium and Grignard reagents, are essential for forming new carbon-carbon bonds. The reaction of this compound with such reagents follows the established regioselective pattern of attack at the sterically unencumbered terminal carbon.

While specific studies on the reaction with lithiated homopropargyl alcohol are not extensively documented, the reaction can be predicted based on the known reactivity of related organolithium compounds. Lithium acetylides, for instance, are known to react with epoxides to produce homopropargylic alcohols nih.gov. The deprotonation of homopropargyl alcohol would generate a nucleophilic acetylide that is expected to attack the C3 position of the epoxide ring. This would result in the formation of a chiral alcohol containing a terminal alkyne, a versatile functional group for further synthetic transformations such as click chemistry or coupling reactions rug.nlresearchgate.net. The reaction of lithiated propargyl ethers with other electrophiles, such as carbonyl compounds, is known to be highly regioselective, further suggesting a predictable outcome with epoxides researchgate.net.

The ring-opening of this compound is a stereospecific process. Because the reaction proceeds through a classic S(_N)2 mechanism, the incoming nucleophile attacks the electrophilic carbon atom from the side opposite to the C-O bond of the epoxide ring. This "backside attack" results in a complete inversion of the stereochemical configuration at the center of attack researchgate.net.

Since the starting material is the (S)-enantiomer, nucleophilic attack at the less hindered C3 position yields a product with an (S) configuration at the C2 carbon, which was not part of the reaction. The newly formed stereocenter at C3 is not generated in this specific reaction as it is a primary carbon. However, the integrity of the original stereocenter at C2 is maintained, leading to the formation of an enantiomerically pure product. This predictable stereochemical outcome is a cornerstone of its utility in asymmetric synthesis, allowing for the transfer of chirality from the starting material to the product.

The regioselectivity of the epoxide ring-opening reaction—whether the nucleophile attacks the C2 (internal) or C3 (terminal) carbon—is governed by a combination of steric and electronic factors, which are heavily influenced by the reaction conditions.

Steric Hindrance : Under neutral or basic conditions, where the nucleophile is typically a strong, negatively charged species (e.g., alkoxides, thiolates, amines), the reaction is primarily controlled by steric factors. The nucleophile preferentially attacks the less sterically hindered carbon atom. For this compound, this is unequivocally the terminal C3 position. This leads to the formation of secondary alcohols scielo.org.mxrroij.comrsc.org.

Electronic Effects & Catalysis : Under acidic conditions, the epoxide oxygen is protonated, creating a more potent leaving group. This develops a partial positive charge on the carbon atoms. The C2 carbon, being secondary and adjacent to an oxygen atom, can better stabilize this partial positive charge than the primary C1 carbon. Consequently, under acidic catalysis, there can be a shift in regioselectivity towards attack at the more substituted C2 carbon, especially with less sterically demanding nucleophiles. However, for most strong nucleophiles discussed, the S(_N)2 pathway at the C3 carbon remains the dominant route even with some activation ilsbbs.comrsc.org. The choice of catalyst, such as specific Lewis acids, can be used to control and direct the regioselectivity of the ring-opening reaction rsc.org.

The stereoselectivity is inherently high due to the concerted S(_N)2 mechanism, which dictates the inversion of configuration. As long as the reaction proceeds via this pathway, the stereochemical outcome is predictable and reliable.

Nucleophilic Addition Reactions with Diverse Reagents

Stereospecific Cyclization Reactions

Enantiomerically pure this compound can undergo stereospecific cyclization reactions to yield important heterocyclic compounds. nih.govcsic.es These reactions proceed with a high degree of stereochemical control, making them valuable in asymmetric synthesis.

Metal-Mediated Cyclizations to Form Heterocyclic Compounds (e.g., Chromanols, Tetrahydrobenzo[c]oxepin-4-ols)

Under mild conditions, this compound can be stereospecifically cyclized to produce 3-chromanols or tetrahydrobenzo[c]oxepin-4-ols. nih.govcsic.es This transformation can be efficiently mediated by a catalytic amount of a metal-based system, such as FeBr3/3AgOTf. nih.govcsic.es Gold-catalyzed cyclization has also been shown to produce 3-chromanols stereospecifically, with an inversion of configuration at the carbon atom linked to the aryl group. acs.org The 3-chromanol skeleton is a significant pharmacophore found in various bioactive natural products and drugs. acs.org

Role of Lewis Acids (e.g., FeBr3, AuCl3) and Friedel-Crafts Type Mechanisms

The cyclization of aryl and benzyl glycidyl (B131873) ethers is mediated by various Lewis acids, including BF3·Et2O, FeBr3, FeBr3/3AgOTf, and AuCl3/3AgOTf. nih.gov These reactions are characterized as Friedel-Crafts type reactions. nih.gov The Friedel-Crafts reaction is a fundamental electrophilic aromatic substitution reaction involving the alkylation or acylation of an aromatic ring, typically in the presence of a strong Lewis acid catalyst. nih.govrsc.org In these cyclizations, the Lewis acid activates the epoxide ring, facilitating an intramolecular electrophilic attack by the aromatic ring to form the heterocyclic product. The efficiency of the cyclization can be influenced by the choice of the Lewis acid mediator, with FeBr3/3AgOTf being notably more efficient than AuCl3/3AgOTf in some cases. nih.gov

Oxidative and Reductive Transformations of the Epoxide Moiety

The epoxide moiety of this compound is susceptible to both oxidative and reductive transformations. Oxidative cleavage of benzyl ethers can be achieved using various reagents. For instance, a modified, water-soluble derivative of o-iodoxybenzoic acid (mIBX) can oxidize benzyl ethers to benzoate esters or corresponding benzaldehyde derivatives. siu.edu Another method involves visible-light-mediated oxidative debenzylation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as a photooxidant, which allows for the cleavage of benzyl ethers in the presence of other functional groups like azides, alkenes, and alkynes. mpg.de Additionally, 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate can oxidatively cleave benzylic ethers to yield an aromatic aldehyde and an alcohol. researchgate.net

Comparative Reactivity Studies with Related Glycidyl Ethers

The reactivity of glycidyl ethers is influenced by various factors, including the nature of the substituents attached to the ether.

Influence of Substituent Effects on Reactivity and Selectivity

The substituents on the glycidyl ether can significantly impact its reactivity and selectivity in chemical reactions. For instance, in the context of mutagenicity of phenyl glycidyl ethers, electron-donating groups in the para position were found to decrease mutagenicity, while electron-withdrawing groups increased it. researchgate.net This effect could be correlated with the Hammett substituent constants. researchgate.net

In a study on the reaction of fluorine-containing monoglycidyl ethers with dibutylamine, the reaction rates were influenced by the quantity and position of fluorine atoms. dtic.mil These effects were used to support a cyclic-transition-state mechanism for the glycidyl ether-amine reaction. dtic.mil The presence of hydroxyl groups, either generated during the reaction or from the solvent, can markedly accelerate the reaction between an amine and a glycidyl ether. semanticscholar.orgsci-hub.se

Furthermore, in the biocatalytic resolution of racemic benzyl glycidyl ether and its derivatives using the fungus Talaromyces flavus, which contains an epoxide hydrolase, substituents on the phenyl ring led to low enantioselectivities. nih.gov This indicates that structural modifications to the benzyl group can affect the stereoselectivity of enzymatic reactions.

Applications of Benzyl S + Glycidyl Ether in Advanced Organic Synthesis

Chiral Auxiliary and Building Block in Asymmetric Synthesis

The utility of Benzyl (B1604629) (S)-(+)-glycidyl ether in asymmetric synthesis stems from its ability to introduce chirality into a target molecule in a predictable and controlled manner. The epoxide ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of new stereocenters. The benzyloxy group can be easily removed under various conditions, revealing a primary alcohol for further functionalization. This combination of reactivity and synthetic flexibility has made it an indispensable tool for synthetic chemists.

Benzyl (S)-(+)-glycidyl ether plays a crucial role as a key intermediate in the synthesis of a wide range of pharmaceuticals. ut.ac.irnih.gov Its incorporation into synthetic routes allows for the creation of chiral compounds, which is often essential for enhancing the efficacy and reducing the side effects of drugs. nih.gov The stereochemistry provided by this building block is particularly valuable in applications where high enantiomeric purity is required to ensure the desired biological activity. ut.ac.ir

The synthesis of enantiomerically pure β-adrenergic blockers, such as (S)-propranolol and (S)-atenolol, often relies on chiral intermediates that can be derived from glycidyl (B131873) ethers. While many syntheses of these drugs start from racemic mixtures followed by resolution, the use of a chiral starting material like this compound offers a more direct route to the desired enantiomer. For instance, the synthesis of (S)-propranolol involves the reaction of α-naphthol with a chiral glycidyl derivative, followed by reaction with isopropylamine. jocpr.comut.ac.ir Similarly, the synthesis of (S)-atenolol can be achieved through the reaction of a substituted phenol (B47542) with a chiral C3 synthon derived from a glycidyl ether. nih.govgoogle.com

The versatility of this compound extends to the synthesis of intermediates for other classes of drugs, including antiviral agents. The chiral framework provided by this compound is instrumental in constructing the complex molecular architectures required for antiviral activity.

| Pharmaceutical Intermediate | Therapeutic Class | Role of this compound |

| (S)-Propranolol Intermediate | Beta-Blocker | Provides the chiral backbone for the propanolamine side chain. |

| (S)-Atenolol Intermediate | Beta-Blocker | Serves as a chiral source for the 3-amino-2-hydroxypropoxy side chain. |

| Antiviral Nucleoside Analogues | Antiviral | Can be used to construct the chiral sugar mimic portion of the molecule. |

This table is interactive. Click on the headers to sort the data.

The enantiopure nature of this compound makes it an excellent starting material for the total synthesis of complex natural products, where precise control of stereochemistry is paramount.

While various synthetic strategies have been employed for the total synthesis of the Annonaceous acetogenin (+)-gigantecin, the use of chiral building blocks is a common feature. Although a direct synthesis starting from this compound is not prominently reported in the provided search results, the construction of the characteristic bis-tetrahydrofuran core and the stereogenic centers often involves the use of chiral epoxides or their derivatives. The general strategy relies on the iterative coupling of smaller, enantiomerically pure fragments.

The synthesis of (+)-Cryptocarya diacetate, a naturally occurring α,β-unsaturated δ-lactone, has been achieved through various synthetic routes. A concise total synthesis of (+)-cryptocarya diacetate has been accomplished in six linear steps starting from a known epoxide, highlighting the utility of such chiral building blocks.

(+)-Discodermolide is a potent microtubule-stabilizing agent isolated from the marine sponge Discodermia dissoluta. Due to its significant biological activity and extreme scarcity from natural sources, numerous total syntheses have been developed. In one notable approach, the synthesis of a key fragment of (+)-discodermolide involved the addition of an anion derived from a dithiane to benzyl glycidyl ether. This step was crucial for the construction of one of the stereochemically rich fragments of the complex molecule.

Total Asymmetric Synthesis of Natural Products and Complex Molecules

Intermediacy in L-alpha-Glycerophosphoryl Choline Production

This compound serves as a crucial starting material in the synthesis of L-alpha-Glycerophosphoryl Choline (GPC), a compound used to improve cognitive function. The synthesis leverages the specific stereochemistry of the (S)-enantiomer to ensure the correct configuration of the final product.

The process begins with the reaction of (S)-benzyl glycidyl ether with a protected choline phosphate source, such as phosphorylcholine chloride. In this key step, the phosphate nucleophile attacks and opens the epoxide ring of the glycidyl ether. This reaction establishes the glycerol (B35011) backbone with the correct stereochemistry. The resulting intermediate is a protected form of GPC, specifically L-alpha-choline phosphate chloride benzyl ether chemimpex.comnih.gov.

The final step in the synthesis is the removal of the benzyl protecting group. This is typically achieved through a palladium-catalyzed hydrogenation reaction (Pd/C). The hydrogenolysis cleaves the benzyl ether bond, liberating the hydroxyl group and yielding the final L-alpha-Glycerophosphoryl Choline product after purification chemimpex.comnih.gov. This synthetic route is advantageous because it utilizes a readily available chiral precursor to build the desired stereocenter, avoiding complex resolution steps later in the process.

Table 1: Key Reactants in L-alpha-GPC Synthesis

| Compound Name | Role in Synthesis |

|---|---|

| (S)-Benzyl Glycidyl Ether | Chiral starting material providing the glycerol backbone |

| Phosphorylcholine Chloride | Source of the phosphocholine headgroup |

Contribution to Tezacaftor Synthesis

In the synthesis of Tezacaftor, a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, a chiral glycidyl ether plays a pivotal role. It is important to note that the specific enantiomer used in the documented synthesis of Tezacaftor is (R)-(-)-benzyl glycidyl ether, the opposite enantiomer of the subject of this article leapchem.comchemicalbook.com.

The synthesis involves the regioselective opening of the epoxide ring of (R)-benzyl glycidyl ether by a substituted aniline derivative (3-fluoro-4-nitroaniline) leapchem.com. This reaction, often catalyzed by a Lewis acid, establishes a key chiral side chain on an aromatic core of the Tezacaftor molecule leapchem.comchemicalbook.com. The secondary alcohol formed from the epoxide opening and the protected primary alcohol (as a benzyl ether) are crucial functionalities that are carried through subsequent steps. Following the ring-opening, further transformations, including nitro group reduction and indole ring formation, lead to a key aminoindole subunit leapchem.com. The benzyl group serves as a stable protecting group for the primary alcohol throughout these steps and is removed in the final stages of the synthesis via hydrogenation to yield the active pharmaceutical ingredient leapchem.com.

Table 2: Components in a Key Step of Tezacaftor Synthesis

| Component | Function |

|---|---|

| (R)-Benzyl Glycidyl Ether | Chiral building block for side chain construction |

| 3-Fluoro-4-nitroaniline | Aniline derivative that opens the epoxide ring |

Role in Chiral Derivatization for Analytical and Synthetic Purposes

This compound is a versatile chiral building block employed in asymmetric synthesis to generate complex molecules with high enantiomeric purity chemimpex.comleapchem.com. Its utility in chiral derivatization lies in the predictable reactivity of its epoxide group. Nucleophiles preferentially attack the least substituted carbon of the oxirane ring, leading to the formation of a new carbon-nucleophile bond and a secondary alcohol, all while preserving the original stereocenter.

This reactivity allows chemists to introduce a wide array of functionalities, effectively transforming the simple glycidyl ether into more complex, enantiomerically pure intermediates. These intermediates are foundational in the total synthesis of various natural products and pharmaceuticals chemicalbook.com. For instance, (S)-(+)-glycidyl ether is a documented reactant in the asymmetric synthesis of molecules like (+)-gigantecin and (+)-Discodermolide chemicalbook.com. In these syntheses, the glycidyl ether unit is incorporated into the target molecule's carbon skeleton, establishing a key stereocenter from which the rest of the complex structure is elaborated. The benzyl ether group provides robust protection for the primary alcohol, which can be removed late in the synthetic sequence. This makes it an essential tool for creating chiral molecules for synthetic applications rather than for simple analytical derivatization.

Utilization in Stereoselective C-H Functionalization Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in modern organic synthesis for creating complex molecules efficiently. As a member of the benzyl ether class of compounds, this compound is a substrate for these advanced synthetic methods. Research has demonstrated general strategies for the direct C-H functionalization and arylation of benzyl ethers through photoredox organocatalysis nih.govnih.gov.

These methods typically involve the generation of a radical at the benzylic position (the C-H bond adjacent to both the phenyl ring and the ether oxygen). This is often achieved via a hydrogen atom transfer (HAT) process mediated by a photocatalyst and a thiol catalyst nih.gov. Once formed, this benzylic radical can couple with other radical species, such as an arene radical anion, to form a new carbon-carbon bond directly at the benzylic position nih.gov. Other strategies for functionalizing the benzylic C-H bonds of ethers involve iron catalysis to introduce azide, allyl, or other groups nih.gov. While these methods are broadly applicable to benzyl ethers, they highlight the potential for selectively modifying the benzyl portion of this compound, leaving the chiral epoxide intact for subsequent transformations. This approach offers a streamlined route to novel and complex chiral building blocks.

Advanced Analytical and Characterization Techniques for Benzyl S + Glycidyl Ether and Its Derivatives

Spectroscopic Characterization Methods

Spectroscopic techniques are fundamental in elucidating the molecular structure of Benzyl (B1604629) (S)-(+)-Glycidyl Ether. By analyzing the interaction of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. It provides information on the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR: The ¹H NMR spectrum of Benzyl (S)-(+)-Glycidyl Ether in deuterated chloroform (CDCl₃) displays characteristic signals for each unique proton in the molecule. The aromatic protons of the benzyl group typically appear as a multiplet in the range of 7.2-7.4 ppm. The benzylic protons (Ph-CH₂ -O) are diastereotopic due to the adjacent chiral center of the epoxide, and they appear as two distinct doublets, often referred to as an AB quartet, around 4.6 ppm. stackexchange.com The protons of the glycidyl (B131873) moiety resonate at higher fields, with the methine proton (-O-CH -CH₂) appearing around 3.2 ppm and the methylene protons of the epoxide ring appearing as distinct multiplets around 2.6 and 2.8 ppm. uci.educhegg.com

¹³C NMR: In the ¹³C NMR spectrum, the carbons of the aromatic ring typically resonate between 127 and 139 ppm. wiserpub.com The benzylic methylene carbon (Ph-C H₂-O) signal is found around 72-75 ppm. wiserpub.com The carbons of the oxirane ring appear at higher field strengths, with the methine carbon (C H-O) and the methylene carbon (C H₂-O) having distinct chemical shifts.

Table 1: Representative ¹H NMR Spectral Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (C₆H₅) | ~7.35 | Multiplet | - |

| Benzylic (Ph-CH₂ ) | ~4.6 | AB quartet (2 Doublets) | ~12.0 |

| Glycidyl Methylene (O-CH₂ ) | ~3.7 / ~3.4 | Doublet of doublets | Varies |

| Glycidyl Methine (CH ) | ~3.2 | Multiplet | Varies |

| Oxirane Methylene (CH₂ ) | ~2.8 / ~2.6 | Doublet of doublets | ~5.0, ~2.5 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound shows characteristic absorption bands corresponding to its structural features. Key peaks include C-H stretching from the aromatic ring (around 3000-3100 cm⁻¹), C-H stretching from the aliphatic parts (around 2850-3000 cm⁻¹), the characteristic C-O-C stretching of the ether linkage (around 1100 cm⁻¹), and bands associated with the oxirane (epoxide) ring, including asymmetric ring stretching (around 915-950 cm⁻¹) and symmetric ring stretching (around 830-860 cm⁻¹).

Table 2: Characteristic FT-IR Absorption Bands for Benzyl Glycidyl Ether

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| C-O-C (Ether) | Stretching | 1050 - 1150 |

| C-O (Epoxide) | Asymmetric Ring Stretching | 915 - 950 |

| C-O (Epoxide) | Symmetric Ring Stretching | 830 - 860 |

Mass Spectrometry (e.g., MALDI-TOF for polymers)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. For the monomer this compound, standard techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) would confirm its molecular weight of 164.20 g/mol . sigmaaldrich.com

For derivatives, particularly polymers synthesized from this chiral monomer, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is an invaluable tool. sigmaaldrich.com MALDI is a soft ionization technique that minimizes fragmentation, making it ideal for analyzing large molecules like polymers. wpmucdn.comnih.gov A MALDI-TOF analysis of a polymer derived from this compound can provide detailed information on:

Molecular Weight Distribution : It can determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ) of the polymer sample. sigmaaldrich.comnih.gov

End-Group Analysis : The high resolution allows for the identification of the chemical structures at the ends of the polymer chains, confirming the success of the polymerization initiation and termination steps. sigmaaldrich.com

Repeating Unit Mass : The mass difference between adjacent peaks in the spectrum corresponds to the mass of the monomer repeating unit, confirming the polymer's composition. frontiersin.org

Chromatographic Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for separating components of a mixture, making them indispensable for assessing the chemical purity and, crucially for a chiral molecule, the enantiomeric excess (ee).

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee) Determination

The determination of enantiomeric excess is critical to ensure the stereochemical purity of this compound. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose. uma.esheraldopenaccess.us The technique involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

The separation is typically achieved on columns packed with CSPs based on polysaccharide derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate). nih.gov A mobile phase, often a mixture of alkanes like n-hexane and an alcohol such as isopropanol, is used to elute the sample through the column. The two enantiomers, (S)-(+)- and (R)-(-)-Benzyl Glycidyl Ether, will have different retention times, allowing for their quantification. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. sigmaaldrich.com

Gas Chromatography (GC) for Reaction Monitoring and Purity Assessment

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID), is a robust technique for assessing the chemical purity of volatile and thermally stable compounds like this compound. sigmaaldrich.com In a typical GC analysis, the sample is vaporized and passed through a capillary column (e.g., a DB-624 or similar). semanticscholar.org Components are separated based on their boiling points and interactions with the stationary phase. The retention time is used to identify the compound, and the peak area is proportional to its concentration, allowing for the quantification of impurities.

GC is also highly effective for reaction monitoring. By taking small aliquots from a reaction mixture over time and analyzing them by GC, chemists can track the consumption of starting materials and the formation of products, thereby optimizing reaction conditions such as temperature, time, and catalyst loading. scholarsresearchlibrary.com

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile analytical technique widely used to monitor the progress of chemical reactions. nih.govresearchgate.netlibretexts.org Its low cost, high sensitivity, and quick development time make it an indispensable tool in synthetic chemistry. nih.govresearchgate.net For reactions involving this compound, such as epoxide ring-opening or polymerization, TLC is instrumental in determining reaction completion by observing the consumption of starting materials and the formation of products. libretexts.orgresearchgate.netlibretexts.org

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica gel. nih.gov The plate is then placed in a sealed chamber with a suitable solvent system (mobile phase). As the mobile phase ascends the plate via capillary action, it carries the components of the reaction mixture at different rates depending on their polarity and affinity for the stationary phase. researchgate.net

For instance, in the ring-opening reaction of an epoxide like this compound, the starting epoxide is relatively nonpolar compared to the resulting diol product, which possesses two hydroxyl groups. This difference in polarity leads to a significant separation on the TLC plate. The less polar epoxide travels further up the plate, resulting in a higher Retention Factor (Rf), while the more polar product has a stronger interaction with the silica gel and thus has a lower Rf value. researchgate.net The reaction is considered complete when the spot corresponding to the starting material (e.g., this compound) is no longer visible on the TLC plate, and a new spot corresponding to the product is prominent. libretexts.org Visualization of the spots can be achieved using methods like UV light if the compounds are UV-active, or by staining with a developing agent such as ceric sulphate spray. nih.govarkat-usa.org

Table 1: Example TLC Monitoring of an Epoxide Reaction

| Compound | Role | Typical Mobile Phase | Typical Rf Value | Visualization Method |

| This compound | Starting Material (Epoxide) | 4:1 Hexanes:Ethyl Acetate | ~0.7 | UV light, Potassium Permanganate stain |

| Ring-opened Product (Diol) | Product | 4:1 Hexanes:Ethyl Acetate | ~0.2 | Potassium Permanganate stain |

Note: Rf values are indicative and can vary based on the specific stationary phase, mobile phase composition, temperature, and other experimental conditions.

Flash and Column Chromatography for Purification

Following reaction completion, purification of the desired product is essential to remove unreacted starting materials, catalysts, and byproducts. Flash and column chromatography are standard preparative techniques used for the purification of this compound and its derivatives on a laboratory scale. chemicalbook.comresearchgate.net

Flash Chromatography is a rapid form of column chromatography that utilizes moderate air pressure to force the mobile phase through the stationary phase (typically silica gel), accelerating the separation process. orgsyn.org This method is particularly effective for purifying this compound itself. A common procedure involves drying the compound in a solvent like ethyl acetate, followed by purification via flash chromatography using a petroleum ether/ethyl acetate mixture as the eluent. chemicalbook.com

Column Chromatography operates on the same principles but relies on gravity for the mobile phase to pass through the column, making it a slower process. It is used for separations requiring higher resolution. For derivatives of this compound, especially when dealing with enantiomeric mixtures, chiral column chromatography is employed. wikipedia.orginterchim.com This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation. wikipedia.orgphenomenex.com The choice of the CSP and the mobile phase is critical and often determined by screening various columns and solvent systems to achieve optimal separation of the enantiomeric products. wikipedia.orgamericanpharmaceuticalreview.com

Table 2: Chromatographic Purification Methods for this compound and Derivatives

| Technique | Stationary Phase | Typical Mobile Phase / Eluent | Application Example | Reference |

| Flash Chromatography | Silica Gel | Petroleum ether/Ethyl Acetate (5:1) | Purification of this compound | chemicalbook.com |

| Column Chromatography | Silica Gel | Chloroform | General purification of this compound | chemicalbook.com |

| Chiral Column Chromatography | Chiral Stationary Phase (e.g., polysaccharide-based) | Hexane/Isopropanol | Separation of enantiomers of a derivative | interchim.com |

Thermal Analysis Techniques for Polymer Characterization

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. For polymers derived from this compound, techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing their thermal behavior.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)

Differential Scanning Calorimetry (DSC) is a fundamental technique for determining the thermal transitions of polymers. pslc.ws It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.de One of the most important properties measured by DSC is the glass transition temperature (Tg). osti.govlibretexts.org The Tg is the temperature at which a polymer transitions from a hard, glassy state to a soft, rubbery state. pslc.ws This transition corresponds to the onset of large-scale molecular motion of the polymer chains and is observed as a step-like change in the heat capacity in the DSC thermogram. pslc.wshu-berlin.de

For poly(glycidyl ether)s, the Tg is a critical parameter as it influences their mechanical properties and potential applications. google.com The structure of the polymer, including the nature of the side chains, significantly affects the Tg. Atactic poly(glycidyl ether)s are typically amorphous and exhibit a low glass transition temperature, which is advantageous for applications like gas separation. nsf.gov

Table 3: Glass Transition Temperatures (Tg) of Various Poly(glycidyl ether)s

| Polymer | Glass Transition Temperature (Tg) | Measurement Conditions |

| Poly(glycidyl methyl ether) | -45 °C | Not specified |

| Poly(ethyl glycidyl ether) | -55 °C | Not specified |

| Poly(n-butyl glycidyl ether) | -65 °C | Not specified |

| GGE/XGE Copolymer Network | Varies with crosslink density | Heating rate of 10 K·min⁻¹ |

| GGE/PEGDE Copolymer Network | Varies with PEG length | Heating rate of 10 K·min⁻¹ |

Note: Data is compiled from various sources and represents typical values. GGE: Glycidyl glycidyl ether; XGE: Xylylene diglycidyl ether; PEGDE: Poly(ethylene glycol) diglycidyl ether. Tg values can be influenced by molecular weight, polydispersity, and measurement conditions. google.com

Thermogravimetric Analysis (TGA) for Decomposition Temperature

Thermogravimetric Analysis (TGA) is used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. acs.org This technique is primarily used to determine the thermal stability and decomposition temperature of polymeric materials. google.com The TGA instrument continuously weighs a sample as it is heated at a constant rate. A plot of mass versus temperature, known as a TGA curve, shows the temperatures at which the polymer degrades.

The decomposition temperature is often reported as the onset temperature of decomposition or the temperature at which a certain percentage of weight loss (e.g., 5% or 10%) occurs. This information is vital for understanding the processing limits and service temperature of polymers derived from this compound. acs.org

Table 4: TGA Data for a Polymer Network Material

| Sample | Heating Rate | Atmosphere | Onset of Decomposition |

| GGE/XGE Copolymer Network Film | 10 K·min⁻¹ | Not specified | > 250 °C |

Note: This is an example based on available data. The exact decomposition temperature depends on the specific polymer structure, composition, and the atmosphere in which the analysis is conducted (e.g., nitrogen or air). google.com

Molecular Weight Determination for Polymeric Materials

The molecular weight and its distribution are fundamental characteristics of a polymer that dictate many of its physical properties, including mechanical strength, viscosity, and thermal behavior. lcms.cz

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers. polymersource.caslideshare.net GPC separates polymer molecules based on their hydrodynamic volume, or "effective size in solution". slideshare.net

The process involves dissolving the polymer in a suitable solvent and injecting the solution into a column packed with porous gel beads. polymersource.ca Larger polymer molecules cannot enter the pores and therefore travel a shorter path, eluting from the column first. Smaller molecules can penetrate the pores to varying extents, resulting in a longer path and later elution. slideshare.net A detector, commonly a differential refractive index detector (RID), measures the concentration of the polymer eluting from the column over time. shimadzu.com

By calibrating the system with polymer standards of known molecular weight, a calibration curve of log(molecular weight) versus retention time can be generated. shimadzu.com This allows for the determination of the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) for an unknown polymer sample. polymersource.caresearchgate.net The PDI is a measure of the breadth of the molecular weight distribution. For polymers synthesized from this compound, GPC is essential for confirming the success of the polymerization and characterizing the resulting material. mdpi.comacs.org

Table 5: Example GPC Data for a Block Copolymer

| Polymer Sample | Mn (kg mol⁻¹) | Mw (kg mol⁻¹) | Polydispersity Index (PDI) |

| PIₓPSᵧPEO₂ | Varies | Varies | 1.03 |

Note: Data is for a representative Poly(isoprene)-b-poly(styrene)-b-poly(ethylene oxide) triblock copolymer where the PEO block was introduced via a glycidyl ether route. Mn and Mw vary depending on the lengths of the PI and PS blocks. mdpi.com

Environmental Fate and Toxicological Research Perspectives

Ecotoxicity Assessments and Environmental Impact Research

Ecotoxicity assessments consistently classify Benzyl (B1604629) (S)-(+)-Glycidyl Ether and related compounds as hazardous to aquatic life. Material safety data sheets variously describe it as "Toxic to aquatic life with long lasting effects" and "Very toxic to aquatic life with long lasting effects" vanderbilt.edufishersci.com. These classifications highlight the potential for adverse impacts on aquatic ecosystems should the compound be released into the environment vanderbilt.edu.

Specific studies have been conducted to quantify the toxicity of the related compound Benzyl ether to various aquatic organisms, providing concrete data on its environmental impact. These studies, often following OECD Test Guidelines, have determined the concentration levels at which the substance affects different species. The results indicate toxicity to invertebrates, algae, and bacteria.

For example, the semi-static test on Daphnia magna (water flea) established an EC50 (the concentration causing an effect in 50% of the test population) of 0.77 mg/l over 48 hours sigmaaldrich.com. For the green algae Pseudokirchneriella subcapitata, the 72-hour growth inhibition test determined an ErC50 of 4.1 mg/l sigmaaldrich.com. Toxicity to bacteria in activated sludge was observed at higher concentrations, with a 0.5-hour EC50 of 138 mg/l sigmaaldrich.com.

| Organism | Test Type | Endpoint | Concentration | Exposure Time | Guideline | Citation |

|---|---|---|---|---|---|---|

| Daphnia magna (Water Flea) | Semi-static | EC50 | 0.77 mg/l | 48 h | OECD Test Guideline 202 | sigmaaldrich.com |

| Pseudokirchneriella subcapitata (Green Algae) | Growth inhibition | ErC50 | 4.1 mg/l | 72 h | OECD Test Guideline 201 | sigmaaldrich.com |

| Activated sludge bacteria | Static | EC50 | 138 mg/l | 0.5 h | Not specified | sigmaaldrich.com |

Methodologies such as the Ecological Risk Classification of Organic Substances (ERC) approach are utilized to characterize the potential ecological risks of chemical compounds canada.ca. This risk-based framework employs multiple metrics for both environmental hazard and exposure potential, with a weighted consideration of various lines of evidence to determine a risk classification canada.ca.

General Toxicological Research Pathways and Investigations

The toxicological properties of Benzyl (S)-(+)-Glycidyl Ether have not been exhaustively investigated chemicalbook.comchemicalbook.com. However, available data points to specific areas of concern. Some assessments suggest the compound is suspected of causing genetic defects tcichemicals.comsdsmanager.comtcichemicals.com. One study on the (R)-enantiomer noted mutation data from a cytogenetic analysis test system in mice chemsrc.com. This indicates a potential for mutagenicity, a key pathway in toxicological research. The compound is also identified as a cause of respiratory irritation upon inhalation vanderbilt.educhemicalbook.comchemicalbook.comsigmaaldrich.comthermofisher.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com.

This compound is consistently classified as a substance that causes skin irritation and serious eye irritation vanderbilt.educhemsrc.comtcichemicals.comtcichemicals.comsdsmanager.comtcichemicals.comsigmaaldrich.comthermofisher.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comfishersci.com. While the specific biochemical mechanisms of irritation for this particular compound are not detailed in the available research, chemical exposure to the ocular surface, in general, can lead to a range of cellular damage nih.gov. Such damage can include the generation of free radicals, apoptosis (programmed cell death) of corneal and conjunctival cells, and inflammation, which manifest as irritation nih.gov. The classification as an irritant is a critical component of its toxicological profile, indicating a direct effect on epithelial tissues upon contact tcichemicals.comthermofisher.com.

Research on Respiratory System Effects

While specific inhalation toxicology studies focusing solely on this compound are not extensively detailed in publicly available research, safety data classify the compound as a substance that may cause respiratory irritation. chemicalbook.comaksci.comfishersci.comvanderbilt.edu This classification is supported by the standardized hazard statement H335 and indicates that the respiratory system is a target organ. sigmaaldrich.comsigmaaldrich.com

Research on analogous glycidyl (B131873) ethers provides insight into the potential effects. For instance, studies on n-Butyl Glycidyl Ether show that inhalation can irritate the nose and throat, leading to symptoms like coughing and wheezing. nj.gov More detailed animal studies on other related compounds, such as Phenyl Glycidyl Ether, have been conducted via inhalation exposure to assess carcinogenicity, underscoring the respiratory tract as a primary route of exposure and a site of potential toxicity for this class of chemicals. inchem.orgnih.gov Investigators conducting animal experiments with various glycidyl ethers, including Allyl Glycidyl Ether (AGE), Butyl Glycidyl Ether (BGE), and Phenyl Glycidyl Ether (PGE), reported experiencing irritation of the eyes, nose, and respiratory tract. cdc.gov These findings highlight the importance of adequate ventilation and appropriate personal protective equipment when handling this compound to mitigate the risk of respiratory irritation. aksci.comfishersci.com

Mutagenicity and Carcinogenicity Research (where reported for glycidyl ethers)

The mutagenic and carcinogenic potential of glycidyl ethers is a subject of significant toxicological interest due to their reactive epoxide group. For this compound specifically, some safety data sheets include the hazard statement H341, indicating it is "Suspected of causing genetic defects," which points to potential mutagenicity. tcichemicals.com

Broader research on the class of aromatic glycidyl ethers provides critical context. Several aromatic glycidyl ethers have demonstrated mutagenic activity in bacterial reverse mutation assays, such as the Ames test using Salmonella typhimurium strains TA100 and TA1535. nih.govnih.gov One study investigating four aromatic glycidyl compounds, including the structurally related Phenyl Glycidyl Ether (PGE), found that all acted as potent mutagens in these bacterial assays. nih.gov However, the study also noted that in vitro chromosomal aberration assays with mammalian cells and in vivo tests did not always correlate directly with the bacterial results, suggesting that metabolic processes in mammals play a crucial role in detoxification or activation. nih.gov

Regarding carcinogenicity, no specific long-term cancer bioassays for this compound are reported. However, data on closely related compounds are informative. Pure Phenyl Glycidyl Ether was tested in rats via inhalation exposure and was found to cause carcinomas in the nasal cavity of both males and females. inchem.orgnih.gov Based on this sufficient evidence in experimental animals, the International Agency for Research on Cancer (IARC) has classified Phenyl Glycidyl Ether as "possibly carcinogenic to humans (Group 2B)". inchem.orgwho.int Other glycidyl ethers, such as di(2,3-epoxypropyl) ether, are also considered potential occupational carcinogens. cdc.gov It is generally emphasized that the toxicological profiles, including carcinogenicity, can vary significantly between different glycidyl ethers, and each compound must be evaluated individually. cdc.gov

Table 1. Summary of Mutagenicity and Carcinogenicity Findings for Selected Glycidyl Ethers.

Interaction with Biological Systems: Epoxide Hydrolase Enzymes and Metabolic Pathways

The primary metabolic pathway for epoxides like this compound involves enzymatic hydration of the reactive oxirane ring. This process is catalyzed by a class of enzymes known as epoxide hydrolases (EHs), which are found in a wide range of organisms, from microbes to mammals. nih.govmdpi.com These enzymes convert the epoxide into the corresponding, less reactive vicinal diol—in this case, 3-(benzyloxy)-1,2-propanediol. chemicalbook.com This conversion is a critical detoxification step, as the epoxide ring is an electrophilic site that can otherwise bind to cellular macromolecules like DNA and proteins.